molecular formula C19H18BrNO2 B297438 5-bromo-1-[3-(2-methylphenoxy)propyl]-1H-indole-3-carbaldehyde

5-bromo-1-[3-(2-methylphenoxy)propyl]-1H-indole-3-carbaldehyde

Cat. No. B297438
M. Wt: 372.3 g/mol
InChI Key: AMAYSJXOPDVJAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-1-[3-(2-methylphenoxy)propyl]-1H-indole-3-carbaldehyde is a chemical compound that belongs to the class of indole-based aldehydes. This compound has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science.

Mechanism of Action

The mechanism of action of 5-bromo-1-[3-(2-methylphenoxy)propyl]-1H-indole-3-carbaldehyde is not fully understood. However, several studies have suggested that this compound exerts its biological activities through the inhibition of various enzymes. For instance, it has been reported to inhibit protein kinase C by binding to its catalytic domain, leading to the suppression of downstream signaling pathways. Additionally, it has been shown to inhibit phosphodiesterase, leading to the accumulation of cyclic nucleotides, which are known to regulate various cellular processes.
Biochemical and Physiological Effects:
5-bromo-1-[3-(2-methylphenoxy)propyl]-1H-indole-3-carbaldehyde has been reported to exhibit several biochemical and physiological effects. In vitro studies have shown that this compound has potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, it has been reported to exhibit anti-inflammatory activity by reducing the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha.

Advantages and Limitations for Lab Experiments

The advantages of using 5-bromo-1-[3-(2-methylphenoxy)propyl]-1H-indole-3-carbaldehyde in lab experiments include its high yield and purity, versatility, and potential applications in various fields of scientific research. However, the limitations of using this compound include its high cost, limited availability, and potential toxicity.

Future Directions

There are several future directions for the research on 5-bromo-1-[3-(2-methylphenoxy)propyl]-1H-indole-3-carbaldehyde. One possible direction is to explore its potential applications in drug discovery, particularly as a lead compound for the development of novel anticancer and anti-inflammatory agents. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential interactions with other cellular components. Finally, the development of new synthetic methods for the preparation of this compound and its analogs could lead to the discovery of new biological activities and potential applications.

Synthesis Methods

The synthesis of 5-bromo-1-[3-(2-methylphenoxy)propyl]-1H-indole-3-carbaldehyde involves the reaction of 5-bromoindole-3-carbaldehyde with 3-(2-methylphenoxy)propylamine in the presence of a suitable catalyst. This reaction leads to the formation of the desired product with high yield and purity. The synthesis of this compound has been reported in several research articles, and it is considered a straightforward and efficient method.

Scientific Research Applications

5-bromo-1-[3-(2-methylphenoxy)propyl]-1H-indole-3-carbaldehyde has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, this compound has shown promising results as a potent inhibitor of several enzymes, including protein kinase C, tyrosine kinase, and phosphodiesterase. Additionally, it has been reported to exhibit antitumor, anti-inflammatory, and antimicrobial activities.
In organic synthesis, 5-bromo-1-[3-(2-methylphenoxy)propyl]-1H-indole-3-carbaldehyde has been used as a versatile building block for the synthesis of various indole-based compounds. This compound has been reported to undergo several reactions, including nucleophilic substitution, Suzuki coupling, and Heck reaction, leading to the formation of complex molecules with diverse biological activities.
In materials science, 5-bromo-1-[3-(2-methylphenoxy)propyl]-1H-indole-3-carbaldehyde has been used as a precursor for the synthesis of fluorescent dyes and sensors. This compound has been reported to exhibit strong fluorescence properties, making it a suitable candidate for the development of optical sensors for various analytes.

properties

Product Name

5-bromo-1-[3-(2-methylphenoxy)propyl]-1H-indole-3-carbaldehyde

Molecular Formula

C19H18BrNO2

Molecular Weight

372.3 g/mol

IUPAC Name

5-bromo-1-[3-(2-methylphenoxy)propyl]indole-3-carbaldehyde

InChI

InChI=1S/C19H18BrNO2/c1-14-5-2-3-6-19(14)23-10-4-9-21-12-15(13-22)17-11-16(20)7-8-18(17)21/h2-3,5-8,11-13H,4,9-10H2,1H3

InChI Key

AMAYSJXOPDVJAU-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1OCCCN2C=C(C3=C2C=CC(=C3)Br)C=O

Canonical SMILES

CC1=CC=CC=C1OCCCN2C=C(C3=C2C=CC(=C3)Br)C=O

Origin of Product

United States

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